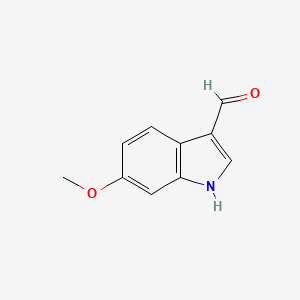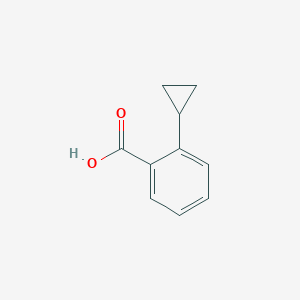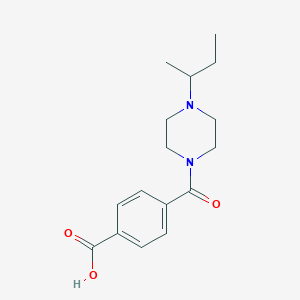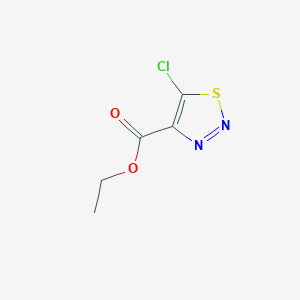
2-Phenoxyphenylboronsäure
Übersicht
Beschreibung
2-Phenoxyphenylboronic acid is an organic compound with the chemical formula C₁₂H₁₁BO₃. It is a white solid that is soluble in organic solvents such as methanol and chloroform but insoluble in water . This compound is commonly used in organic synthesis, particularly in the formation of aromatic carbon-boron bonds, and serves as a substituent in various reactions .
Wissenschaftliche Forschungsanwendungen
2-Phenoxyphenylboronic acid has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
2-Phenoxyphenylboronic acid is primarily used as a reactant in various chemical reactions . It is involved in palladium-catalyzed cross-coupling reactions and trifluoromethylation via copper-mediated oxidative cross-coupling . The primary targets of this compound are therefore the molecules involved in these reactions.
Mode of Action
The compound interacts with its targets through the formation of covalent bonds. In palladium-catalyzed cross-coupling reactions, it forms a new carbon-carbon bond with the help of a palladium catalyst . In trifluoromethylation, it participates in a copper-mediated oxidative cross-coupling reaction .
Biochemical Pathways
The biochemical pathways affected by 2-Phenoxyphenylboronic acid are those involved in the synthesis of biologically and pharmacologically active molecules . It is also used in the preparation of pyridazine-based scaffolds as alpha-helix mimetics . The downstream effects of these pathways can lead to the production of a variety of complex organic compounds.
Pharmacokinetics
It is known that the compound is slightly soluble in water , which could influence its bioavailability.
Result of Action
The result of the action of 2-Phenoxyphenylboronic acid is the formation of new organic compounds through cross-coupling reactions . These compounds can have various biological and pharmacological activities, depending on the specific reactions and conditions.
Action Environment
The action of 2-Phenoxyphenylboronic acid can be influenced by various environmental factors. For example, the efficiency of the cross-coupling reactions in which it participates can be affected by the presence of catalysts and the pH of the reaction environment . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Biochemische Analyse
Biochemical Properties
2-Phenoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is catalyzed by palladium and involves the coupling of an organoboron compound with an organic halide. In this context, 2-Phenoxyphenylboronic acid interacts with palladium complexes, facilitating the transmetalation step of the reaction . Additionally, this compound has been used in the preparation of biologically active molecules and pharmacologically relevant scaffolds .
Cellular Effects
The effects of 2-Phenoxyphenylboronic acid on various types of cells and cellular processes have been studied to some extent. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Phenoxyphenylboronic acid has been reported to inhibit the activity of certain enzymes involved in cellular signaling, thereby modulating the expression of specific genes . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2-Phenoxyphenylboronic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the boronic acid moiety to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 2-Phenoxyphenylboronic acid can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenoxyphenylboronic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that 2-Phenoxyphenylboronic acid can have sustained effects on cellular function, particularly in in vitro studies
Dosage Effects in Animal Models
The effects of 2-Phenoxyphenylboronic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, 2-Phenoxyphenylboronic acid can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
2-Phenoxyphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The interaction of 2-Phenoxyphenylboronic acid with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 2-Phenoxyphenylboronic acid is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, the localization and accumulation of 2-Phenoxyphenylboronic acid within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2-Phenoxyphenylboronic acid is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 2-Phenoxyphenylboronic acid within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyphenylboronic acid typically involves the reaction of phenol with benzene ring-containing organic compounds. One method includes the use of diphenyl ether as a starting material . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the formation of the desired boronic acid.
Industrial Production Methods
Industrial production methods for 2-Phenoxyphenylboronic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxyphenylboronic acid undergoes various types of chemical reactions, including:
Palladium-catalyzed cross-coupling reactions: These reactions are commonly used in the formation of carbon-carbon bonds.
Trifluoromethylation via copper-mediated oxidative cross-coupling: This reaction introduces trifluoromethyl groups into the compound.
Substitution reactions: The compound can participate in substitution reactions to form different aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper salts, and various organic solvents. Reaction conditions often involve specific temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include biologically and pharmacologically active molecules, as well as pyridazine-based scaffolds used as α-helix mimetics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenoxyphenylboronic acid: This compound has a similar structure but differs in the position of the phenoxy group.
Phenylboronic acid: A simpler compound with a single phenyl group attached to the boronic acid moiety.
4-(Trifluoromethyl)phenylboronic acid: This compound has a trifluoromethyl group attached to the phenyl ring, which can influence its reactivity and applications.
Uniqueness
2-Phenoxyphenylboronic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable products. Its ability to act as a substituent in various organic reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
(2-phenoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOWPOFIQZSVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378551 | |
| Record name | 2-Phenoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108238-09-1 | |
| Record name | 2-Phenoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-phenoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate](/img/structure/B1362145.png)





![3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1362171.png)
![N-[(2,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B1362173.png)
![1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1362178.png)


![4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1362191.png)


